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molecular formula C7H16ClNO B3112748 1-Methylazepan-4-ol hydrochloride CAS No. 1923194-67-5

1-Methylazepan-4-ol hydrochloride

Cat. No. B3112748
M. Wt: 165.66 g/mol
InChI Key: YZAFECYMZTWTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05760221

Procedure details

100 ml of 1N sodium hydroxide solution is added to a solution of 18.9 g of sodium borohydride in 100 ml of water. A solution of 163.6 g of 1-methylperhydroazepin-4-one HCl in 100 ml of water is added dropwise at an internal temperature of 0° to 5° C. The mixture is stirred for 2 hours at 0° to 5° C. and then for 2 hours at room temperature. The pH is adjusted to 2 to 3 by addition of semi-concentrated hydrochloric acid. The mixture is evaporated to dryness in vacuo, the residue is taken up in 600 ml of isopropanol, the inorganic salts are separated off at 60° to 75° C. and the product is crystallised in an ice bath. The product is filtered and dried to constant weight in vacuo at elevated temperature. 149 g (90%) of 1-methylperhydroazepin-4-ol HCl is obtained.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
163.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[BH4-].[Na+].[ClH:5].[CH3:6][N:7]1[CH2:13][CH2:12][CH2:11][C:10](=[O:14])[CH2:9][CH2:8]1.Cl>O>[ClH:5].[CH3:6][N:7]1[CH2:13][CH2:12][CH2:11][CH:10]([OH:14])[CH2:9][CH2:8]1 |f:0.1,2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
18.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
163.6 g
Type
reactant
Smiles
Cl.CN1CCC(CCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours at 0° to 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 2 hours at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the inorganic salts are separated off at 60° to 75° C.
CUSTOM
Type
CUSTOM
Details
the product is crystallised in an ice bath
FILTRATION
Type
FILTRATION
Details
The product is filtered
CUSTOM
Type
CUSTOM
Details
dried to constant weight in vacuo at elevated temperature

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.CN1CCC(CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 149 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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